

A Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Morpholin-4-yl-propionic acid hydrochloride*

Cat. No.: *B1419371*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine heterocycle is a privileged structure in medicinal chemistry, integral to the pharmacophore of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its advantageous physicochemical properties, metabolic stability, and ability to engage in key hydrogen bonding interactions.[3][4] While "**2-Morpholin-4-yl-propionic acid hydrochloride**" is not a widely characterized agent with extensive public structure-activity relationship (SAR) data, its core structure serves as an excellent template for exploring the well-established principles of morpholine SAR. This guide deconstructs this template to provide a comparative analysis of how structural modifications influence biological activity, supported by experimental data from seminal studies on morpholine-containing inhibitors, particularly in the oncology space.

Introduction: The Morpholine Moiety as a Privileged Scaffold

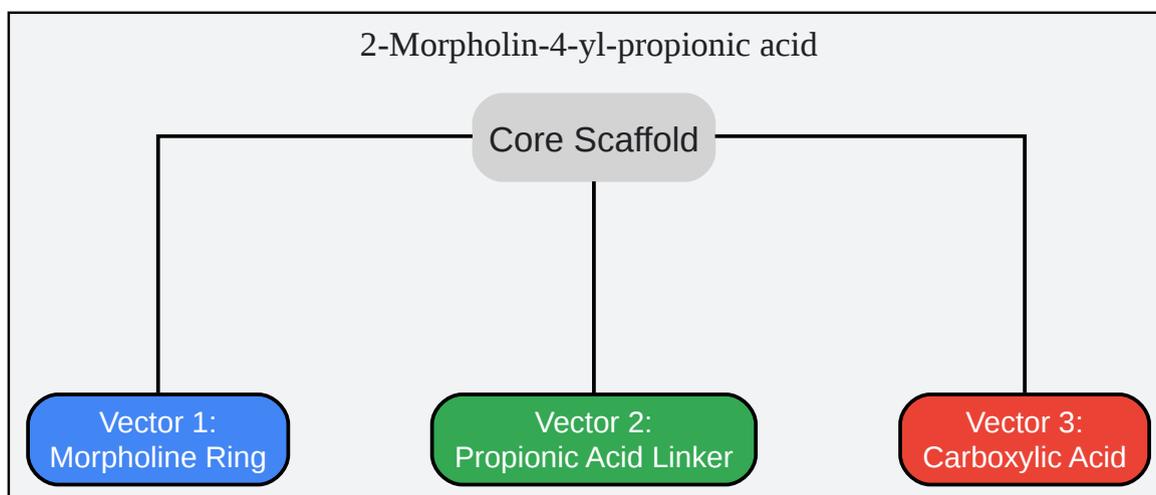
The morpholine ring is a versatile building block frequently employed by medicinal chemists to enhance potency, modulate pharmacokinetic (PK) properties, and improve the overall drug-like profile of a molecule.[1][3] Its saturated, heterocyclic nature, featuring both a secondary amine and an ether linkage, confers a unique set of properties:

- **Improved Aqueous Solubility:** The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.
- **Metabolic Stability:** The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation at the carbons adjacent to the nitrogen, a common liability for other cyclic amines like piperidine.[\[5\]](#)[\[6\]](#)
- **Favorable pKa:** The nitrogen atom has a pKa that typically ensures it is protonated at physiological pH, allowing for ionic interactions with target proteins.
- **Key Pharmacophoric Interactions:** In many enzyme active sites, such as those of protein kinases, the morpholine oxygen acts as a critical hydrogen bond acceptor with backbone amide protons in the hinge region.[\[5\]](#)[\[7\]](#)

This guide will use the structure of 2-Morpholin-4-yl-propionic acid as a framework to explore the SAR of three key domains: the morpholine ring, the linker, and the terminal carboxylic acid group.

Core Scaffold Analysis: Deconstructing for SAR

The hypothetical core scaffold provides three primary vectors for modification and SAR exploration. Understanding the contribution of each component is critical for designing next-generation analogs with superior performance.



[Click to download full resolution via product page](#)

Caption: Logical breakdown of the core scaffold into three vectors for SAR analysis.

Vector 1: The Morpholine Ring - More Than a Solubilizing Group

The morpholine ring is rarely a passive component. In kinase inhibitors, it frequently serves as the hinge-binding motif. The SAR around this ring is well-documented, with modifications aiming to enhance potency, selectivity, or metabolic stability.

Role in Target Engagement: The PI3K/mTOR Case Study

Inhibitors of the PI3K/Akt/mTOR pathway are crucial in cancer therapy.[8] The pan-Class I PI3K inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor PKI-587 are canonical examples where morpholine rings are essential for activity.[7][9] The morpholine oxygen forms a key hydrogen bond with the backbone NH of Valine 882 (in PI3Ky) or its equivalent in other isoforms, anchoring the inhibitor in the ATP-binding pocket.[5]

Experimental Comparison: SAR studies on ZSTK474 analogs demonstrate the criticality of the morpholine moiety. Replacing one of the two morpholine groups with functionalities lacking a hydrogen bond acceptor leads to a significant loss of potency.

Compound/ Analog	Modification	PI3K α IC ₅₀ (nM)	PI3K δ IC ₅₀ (nM)	Rationale for Change	Outcome
ZSTK474 (1)	Reference (Bis-morpholino)	5.0	3.9	-	Potent pan-isoform inhibition.[9]
Analog 6a	Morpholine → Ethanolamine	9.9	9.8	Retain H-bond acceptor (OH)	Maintained potent PI3K α inhibition but lost some δ potency.[9]
Analog 6b	Morpholine → Diethanolamine	3.7	9.8	Add a second H-bond acceptor	Similar profile to 6a, suggesting one acceptor is sufficient.[9]
Analog 2a	Morpholine → Piperazine	1800	2500	Replace O with NH (H-bond donor)	>300-fold loss of activity, demonstrating the need for an acceptor.[9][10]

Data synthesized from literature reports.[9][10]

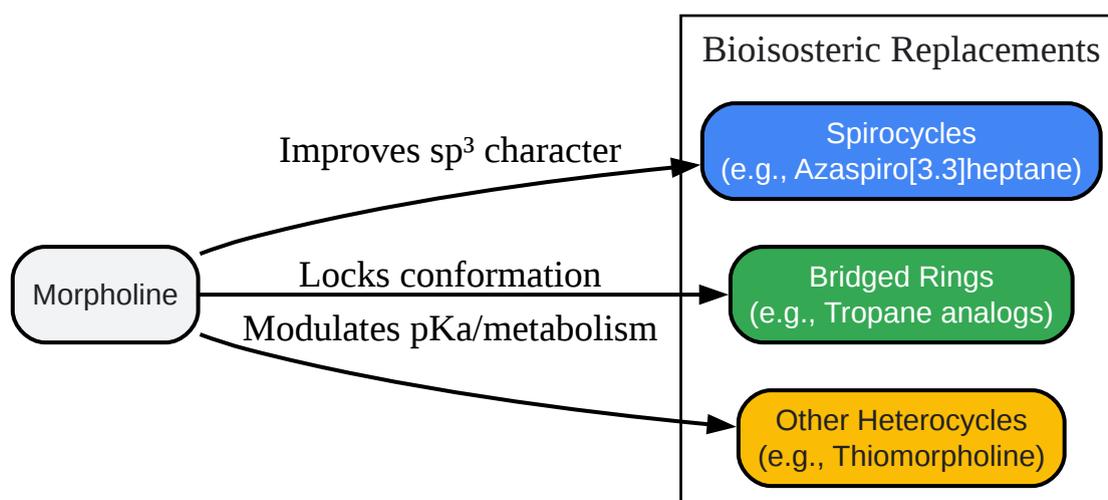
Bioisosteric Replacements for the Morpholine Ring

While effective, the morpholine ring can be a site of metabolic liability or may not provide optimal vectors for further substitution.[6][11] Medicinal chemists have explored various bioisosteres to address these issues.

- Spirocyclic Systems: Azaspiro[3.3]heptane and similar motifs have been used to replace piperidine and morpholine rings.[5][12] These introduce greater three-dimensionality (sp³

character), which can improve solubility and escape flatland, potentially reducing off-target toxicity.[12]

- Bridged and Fused Rings: Bicyclic analogs can lock the conformation of the ring system, potentially increasing affinity by reducing the entropic penalty of binding.[13][14]
- Alternative Heterocycles: Replacing the oxygen with sulfur (thiomorpholine) or other heteroatoms can modulate pKa, lipophilicity, and metabolic stability.[11]



[Click to download full resolution via product page](#)

Caption: Common bioisosteric replacement strategies for the morpholine ring.

Vector 2: The Linker - Tuning Potency and Physical Properties

The propionic acid linker in our template structure dictates the spatial relationship between the morpholine ring and the terminal functional group. The length, rigidity, and substitution pattern of this linker are critical determinants of activity.

In a study of quinazoline-based EGFR inhibitors, the length of the alkyl chain linking the core to a morpholine ring was found to be crucial.[15] Compounds with a three-carbon linker were significantly more potent against the A431 cell line than those with a two-carbon linker.

Molecular modeling suggested the longer chain allowed the morpholine oxygen to form an optimal hydrogen bond with the Lys745 residue in the kinase domain, enhancing affinity.[15]

Vector 3: The Carboxylic Acid - A Double-Edged Sword

The carboxylic acid functional group is prevalent in over 450 marketed drugs.[16] Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic bonds and hydrogen bonds with complementary residues (e.g., Lysine, Arginine) in a target's active site. [17][18]

Advantages:

- Strong Target Interactions: Forms potent salt bridges and hydrogen bonds.[18][19]
- Improved Solubility: The ionized form significantly enhances aqueous solubility.[20]

Liabilities:

- Poor Membrane Permeability: The negative charge can hinder passive diffusion across cell membranes, limiting bioavailability and brain penetration.[16][19]
- Metabolic Instability: Can be a substrate for UGT-mediated glucuronidation, leading to rapid clearance.[16]
- High Plasma Protein Binding: Can lead to a low fraction of unbound drug, reducing efficacy. [16]

Carboxylic Acid Bioisosteres

To mitigate these liabilities while retaining the key acidic interaction, various bioisosteres are frequently employed. The choice of isostere can fine-tune acidity (pKa), lipophilicity (logP), and geometric presentation.

Bioisostere	Typical pKa Range	Key Features & Rationale
Carboxylic Acid	4-5	Reference. Strong H-bond donor/acceptor, forms salt bridges. [19]
Tetrazole	4.5-5.5	Classic bioisostere. More lipophilic and metabolically stable than carboxylate. Delocalized charge. Example: Losartan. [19]
Hydroxamic Acid	8-10	Metal chelator. Often used in metalloenzyme inhibitors (e.g., HDACs).
Acyl Sulfonamide	4-6	Strongly acidic. Can mimic charge and H-bonding pattern.
Hydroxyisoxazole	4-6	Planar, acidic heterocycle. Can engage in similar H-bonding networks.

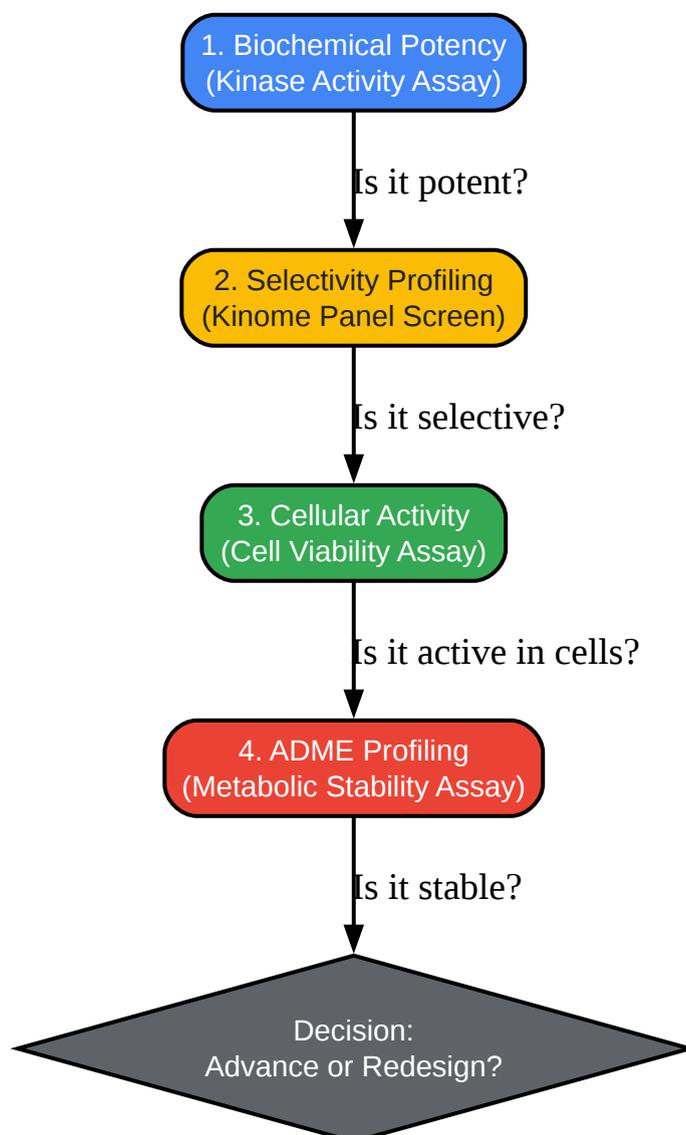
Data synthesized from medicinal chemistry literature.[\[16\]](#)[\[19\]](#)

Experimental Protocols for SAR Elucidation

A robust SAR campaign requires a cascade of validated assays to compare compound performance objectively.

Workflow for a Kinase Inhibitor SAR Study

The following workflow outlines the logical progression from initial biochemical assessment to cellular and metabolic profiling, which is essential for making informed decisions in a drug discovery program.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an SAR campaign on kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the IC_{50} value of a test compound against a specific protein kinase.^[21]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to kinase activity. Luciferase enzyme

uses the remaining ATP to generate a luminescent signal.

Materials:

- Kinase of interest (e.g., PI3K α)
- Substrate peptide/protein
- Kinase assay buffer (containing MgCl₂)
- ATP solution (at or near the K_m for the enzyme)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96- or 384-well plates

Procedure:

- **Compound Plating:** Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 μ L) into the assay plate wells. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
- **Kinase Reaction:** a. Prepare a kinase/substrate master mix in the assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Prepare an ATP solution in the assay buffer and add it to the wells to initiate the reaction. d. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
- **Signal Detection:** a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will react with the ATP produced in step 3a to generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.
- **Data Acquisition:** Read the luminescence on a plate reader.

- **Data Analysis:** Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTS/MTT) Assay

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, serving as a proxy for cell viability and proliferation.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Principle: Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[\[22\]](#)[\[25\]](#) The amount of color produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest (e.g., H1975 for EGFR T790M studies)[\[26\]](#)
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTS or MTT reagent
- Solubilization solution (for MTT assay only)
- Clear 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- **Compound Treatment:** Add serial dilutions of the test compounds to the wells. Include DMSO-only control wells. Incubate for a specified period (e.g., 72 hours).
- **Reagent Addition:** Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.[\[24\]](#)

- Signal Development:
 - For MTS: No further steps are needed. The formazan product is soluble.
 - For MTT: Add the solubilization solution to each well and incubate (e.g., 4 hours) to dissolve the purple formazan crystals.[24]
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[23]
- Data Analysis: Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[27][28][29]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[30][31]

Materials:

- Pooled human liver microsomes (HLM)
- Phosphate buffer (pH 7.4)
- NADPH (cofactor for CYP enzymes)
- Test compound and a control compound with known stability (e.g., Midazolam)
- Acetonitrile with an internal standard (for reaction termination and sample processing)
- LC-MS/MS system

Procedure:

- Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.[\[27\]](#)[\[28\]](#)
- Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound relative to the internal standard.
- Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life ($t_{1/2}$) and the intrinsic clearance (Cl_{int}).[\[30\]](#)

Conclusion and Future Directions

The morpholine moiety is a cornerstone of modern medicinal chemistry, offering a powerful combination of physicochemical and pharmacophoric properties.[\[3\]](#)[\[13\]](#) While the specific compound "**2-Morpholin-4-yl-propionic acid hydrochloride**" lacks a deep SAR history, its constituent parts provide a valuable framework for understanding broader principles. As demonstrated through case studies of kinase inhibitors, systematic modification of the morpholine ring, its linker, and terminal interacting groups is a proven strategy for optimizing potency, selectivity, and pharmacokinetic profiles.

Future efforts will continue to focus on developing novel morpholine bioisosteres that confer improved properties, such as enhanced brain penetration for CNS targets or reduced metabolic liabilities.[\[12\]](#)[\[32\]](#) The integration of computational modeling with high-throughput synthesis and screening will further accelerate the design-make-test-analyze cycle, enabling the rapid development of next-generation therapeutics built upon this privileged and versatile scaffold.

References

- Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Bioorganic Chemistry*, 96, 103578. [\[Link\]](#)

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *Medicinal Research Reviews*, 40(2), 709-752. [[Link](#)]
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *Semantic Scholar*. [[Link](#)]
- Consensus. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [[Link](#)]
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [[Link](#)]
- Wikipedia. (n.d.). MTT assay. [[Link](#)]
- Merck. (n.d.). Metabolic stability in liver microsomes. [[Link](#)]
- ScienceDirect. (n.d.). The Role of Functional Groups in Drug–Receptor Interactions. [[Link](#)]
- ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. [[Link](#)]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. *Journal of Medicinal Chemistry*, 56(19), 7475-7491. [[Link](#)]
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [[Link](#)]
- Ray, A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. *International Journal of Molecular Sciences*, 23(3), 1739. [[Link](#)]
- Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [[Link](#)]
- BioIVT. (n.d.). Metabolic Stability Assay Services. [[Link](#)]
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [[Link](#)]

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [[Link](#)]
- Evotec (Cyprotex). (n.d.). Microsomal Stability. [[Link](#)]
- GMP Plastics. (2025). What is the Cell Viability Assay?. [[Link](#)]
- Ray, A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. *International Journal of Molecular Sciences*, 23(3), 1739. [[Link](#)]
- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [[Link](#)]
- Al-Ostoot, F. H., et al. (2021). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3K α /mTOR Inhibitors Targeting Breast Cancer. *Molecules*, 26(15), 4429. [[Link](#)]
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [[Link](#)]
- Chen, Y. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. *Journal of Computer-Aided Molecular Design*, 30(5), 411-421. [[Link](#)]
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [[Link](#)]
- Wang, Y., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). *European Journal of Medicinal Chemistry*, 133, 329-339. [[Link](#)]
- Swiss Institute of Bioinformatics. (n.d.). SwissBioisostere - A database of molecular replacements. [[Link](#)]
- Sutherlin, D. P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. *Journal of Medicinal Chemistry*, 59(17), 7848-7866. [[Link](#)]

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [[Link](#)]
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. *Methods in Molecular Biology*, 795, 39-51. [[Link](#)]
- Metskas, L. A., & Plevin, M. J. (2016). High quality, small molecule-activity datasets for kinase research. *F1000Research*, 5, 1374. [[Link](#)]
- Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). *International Journal of Molecular Sciences*, 23(19), 11880. [[Link](#)]
- Li, X., et al. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. *Cancer Communications*, 41(11), 1198-1211. [[Link](#)]
- Wang, Y., et al. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. *Journal of Toxicologic Pathology*, 34(2), 141-149. [[Link](#)]
- NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [[Link](#)]
- ResearchGate. (n.d.). Proposed metabolic pathways of gefitinib in humans in vivo. [[Link](#)]
- Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3K α /mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. enamine.net [enamine.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wpage.unina.it [wpage.unina.it]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. MTT assay - Wikipedia [en.wikipedia.org]

- 24. chondrex.com [chondrex.com]
- 25. gmpplastic.com [gmpplastic.com]
- 26. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) [pubmed.ncbi.nlm.nih.gov]
- 27. mercell.com [mercell.com]
- 28. mttlabs.eu [mttlabs.eu]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. bioivt.com [bioivt.com]
- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 32. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419371#2-morpholin-4-yl-propionic-acid-hydrochloride-structure-activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com